Home > Products > Screening Compounds P84128 > N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide -

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

Catalog Number: EVT-4920832
CAS Number:
Molecular Formula: C15H17ClN4O2S
Molecular Weight: 352.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Efipladib (Compound 111)

  • Compound Description: Efipladib (4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid) is a potent and selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2 alpha). [] It exhibits efficacy in various in vivo models dependent on prostaglandins and leukotrienes. []
  • Relevance: Efipladib, like the target compound, features a chloroindole core. Notably, the research highlights the importance of the substituent at the C3 position of the indole ring and the substitution pattern of the phenylmethanesulfonamide region for cPLA2 alpha inhibitory activity. [] While efipladib possesses a more complex structure overall, these shared structural features suggest potential relevance to the target compound.

WAY-196025 (Compound 121)

  • Compound Description: WAY-196025 is another potent and selective inhibitor of cPLA2 alpha. [] Its binding affinity has been studied using isothermal titration calorimetry. []
  • Relevance: Although the specific structure of WAY-196025 is not disclosed in the abstract, it's mentioned alongside efipladib as an outcome of optimizing the indole cPLA2 alpha inhibitor class. [] This suggests a similar structure to efipladib and, consequently, a likely chloroindole core, making it relevant to the target compound "N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide."
  • Compound Description: This compound was synthesized from N-[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide through cyclization with carbon disulfide. [] It has been investigated for potential antitubercular activity through docking studies against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis. []

(2E,4E)-5-(3,5-Dimethoxy-4-hydroxyphenyl)-N-(2-(4-(1H-indol-3-yl)piperidin-1-yl)ethyl)-2,4-pentadienamide (Compound 11)

  • Compound Description: This compound demonstrated potent dual activities as an antiallergic agent, exhibiting both antihistaminic and anti-slow reacting substance (SRS) activities. [] Despite its potential, Compound 11 suffered from low plasma concentration due to rapid glucuronidation. []

Sulfonamide Derivatives

5-Chloro-1-ethyl-2-methyl-N-phenyl-1H-imidazole-4-sulfonamide

  • Compound Description: This compound was synthesized and evaluated for its antifungal and antibacterial activities. [] The compound demonstrated moderate antifungal activity against Candida albicans compared to the standard drug Itraconazole. []

5-Chloro-N-(3-chlorophenyl)-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide

  • Compound Description: This compound, synthesized alongside its phenyl analog, was also evaluated for its antifungal and antibacterial properties. [] It displayed moderate antifungal activity against Candida albicans, mirroring the activity of the previous compound. []

Properties

Product Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethyl-1H-pyrazole-4-sulfonamide

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1-ethylpyrazole-4-sulfonamide

Molecular Formula

C15H17ClN4O2S

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C15H17ClN4O2S/c1-2-20-10-13(9-18-20)23(21,22)19-6-5-11-8-17-15-4-3-12(16)7-14(11)15/h3-4,7-10,17,19H,2,5-6H2,1H3

InChI Key

QCHWTDLOGXTOHQ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.